molecular formula C22H28N2O5 B3459460 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3459460
M. Wt: 400.5 g/mol
InChI Key: CDCMLGZMFAHFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is commonly used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as an agonist at the serotonin 5-HT2A and 5-HT2C receptors, and as an antagonist at the serotonin 5-HT1B receptor. It also has affinity for the dopamine D2 receptor and the adrenergic α1 receptor. The exact mechanism of action of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in peripheral blood vessels.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a highly specific agonist for the serotonin 5-HT2A and 5-HT2C receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also relatively easy to synthesize and has a long shelf life.
However, 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has some limitations for lab experiments. It has been shown to have psychoactive effects in humans, which may complicate the interpretation of data obtained from animal studies. Additionally, 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a relatively low affinity for some of its target receptors, which may limit its usefulness in certain experiments.

Future Directions

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has potential applications in various fields such as neuroscience, pharmacology, and drug discovery. Some possible future directions for 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine research include:
1. Investigating the role of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
2. Developing more selective and potent 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine analogues for use in drug discovery.
3. Studying the effects of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on other neurotransmitter systems such as the glutamate system.
4. Investigating the potential therapeutic applications of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in conditions such as migraine and neuropathic pain.
5. Developing new methods for the delivery of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to the brain, such as nanotechnology-based approaches.
Conclusion
In conclusion, 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has potential applications in various fields such as neuroscience, pharmacology, and drug discovery. It has unique properties that make it a valuable tool for studying the central nervous system. While 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations for lab experiments, it has several advantages that make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications of 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and to develop more selective and potent analogues.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is commonly used in scientific research as a tool to study the central nervous system. It has been shown to have affinity for various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. 1-(3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is often used in studies to investigate the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-5-6-16(12-18)15-23-8-10-24(11-9-23)22(25)17-13-19(27-2)21(29-4)20(14-17)28-3/h5-7,12-14H,8-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCMLGZMFAHFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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